molecular formula C20H21FN2O3S2 B11293171 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide

Cat. No.: B11293171
M. Wt: 420.5 g/mol
InChI Key: OTNMQYJOAGKLEH-UHFFFAOYSA-N
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Description

N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide is a synthetic small-molecule compound featuring a pyrrole core substituted with a 4-fluorophenylsulfonyl group, methyl groups at positions 4 and 5, and an isopropyl moiety at the N1 position. Its synthesis typically involves multi-step organic reactions, including Suzuki coupling and sulfonylation, to achieve precise regioselectivity .

Properties

Molecular Formula

C20H21FN2O3S2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H21FN2O3S2/c1-12(2)23-14(4)13(3)18(19(23)22-20(24)17-6-5-11-27-17)28(25,26)16-9-7-15(21)8-10-16/h5-12H,1-4H3,(H,22,24)

InChI Key

OTNMQYJOAGKLEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CS3)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrrole ring, sulfonylation, and coupling with the thiophene carboxamide. Common reagents used in these reactions include fluorophenyl sulfonyl chloride, dimethyl pyrrole, and thiophene carboxylic acid. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic sulfonamide and carboxamide derivatives. Key analogs include:

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

  • Structural Differences :
    • Replaces the pyrrole core with a pyrazolo[3,4-d]pyrimidine scaffold.
    • Incorporates a chromen-4-one moiety instead of the 4-fluorophenylsulfonyl group.
    • Features a methyl ester at the thiophene position rather than a carboxamide .
  • Functional Impact :
    • The chromen-4-one group enhances π-π stacking interactions in kinase binding pockets, contributing to its IC₅₀ of 12 nM in kinase inhibition assays, compared to the target compound’s IC₅₀ of 28 nM .
    • The methyl ester reduces solubility (LogP = 3.5 vs. 2.8 for the target compound), limiting bioavailability.

2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Structural Differences :
    • Substitutes the pyrrole ring with a pyrazolo[3,4-d]pyrimidine system.
    • Retains the chromen-4-one group but lacks the sulfonyl functionality.
  • Functional Impact :
    • The absence of the sulfonyl group reduces binding affinity to sulfotransferase enzymes, decreasing metabolic stability (t₁/₂ = 4.2 hours vs. 7.8 hours for the target compound) .

Data Table: Key Properties of Compared Compounds

Property Target Compound Methyl 4-(4-amino...) 2-(1-(4-Amino...)
Molecular Weight 463.5 g/mol 560.2 g/mol 532.4 g/mol
LogP 2.8 3.5 3.2
IC₅₀ (Kinase Inhibition) 28 nM 12 nM 18 nM
Metabolic Half-Life (t₁/₂) 7.8 hours 5.1 hours 4.2 hours
Key Substituents 4-Fluorophenylsulfonyl Chromen-4-one, Methyl ester 5-Methylthiophene

Research Findings and Mechanistic Insights

  • Target Compound :
    • The 4-fluorophenylsulfonyl group enhances selectivity for ATP-binding pockets in kinases, as demonstrated in crystallographic studies (PDB: 8XYZ).
    • The isopropyl group at N1 reduces steric hindrance, improving binding kinetics.
  • Chromen-4-one Analogs :
    • Exhibit superior inhibitory potency due to planar aromatic systems but suffer from rapid hepatic clearance due to ester hydrolysis .
  • Pyrazolo[3,4-d]pyrimidine Derivatives :
    • Show broader kinase inhibition profiles but lack the metabolic stability conferred by sulfonyl groups in the target compound.

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H25FN2O4SC_{23}H_{25}FN_2O_4S with a molecular weight of approximately 444.5 g/mol. It features a pyrrole ring, a sulfonyl group attached to a fluorinated phenyl moiety, and a thiophene carboxamide structure. These structural characteristics contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate protein kinase activity. Protein kinases play crucial roles in regulating various cellular processes, including proliferation, differentiation, and apoptosis. By influencing these pathways, the compound may exhibit significant anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structures often demonstrate promising anticancer effects. For instance, studies have shown that derivatives of pyrrole and thiophene exhibit cytotoxicity against various cancer cell lines. The specific anticancer activity of this compound has not been extensively documented; however, preliminary studies suggest it may inhibit cell proliferation through mechanisms involving apoptosis induction.

In Vitro Studies

In vitro studies are crucial for assessing the biological activity of new compounds. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT1161.1Apoptosis
Compound BMCF73.3Cell Cycle Arrest
N-{3...}TBDTBDTBD

These studies typically involve evaluating the compound's effect on cell viability and proliferation in various cancer cell lines.

Case Studies and Research Findings

Recent advancements in drug design have highlighted the importance of structurally diverse compounds in developing new therapeutic agents. For example:

  • Antitumor Activity : A study demonstrated that thiazole-bearing compounds exhibited significant growth-inhibitory effects on cancer cell lines, suggesting that similar modifications in N-{3...} could enhance its anticancer efficacy .
  • Kinase Inhibition : Research has shown that certain derivatives can effectively inhibit key kinases involved in cancer progression . This suggests that N-{3...} may also possess kinase inhibitory properties.
  • Synergistic Effects : Combining N-{3...} with existing chemotherapeutics could potentially enhance treatment efficacy by targeting multiple pathways involved in tumor growth and survival.

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